
1-(Phenylsulfonyl)-2-iodo-4-azaindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Phenylsulfonyl)-2-iodo-4-azaindole is a heterocyclic compound that features an indole core structure substituted with a phenylsulfonyl group at the 1-position and an iodine atom at the 2-position
Métodos De Preparación
The synthesis of 1-(Phenylsulfonyl)-2-iodo-4-azaindole typically involves multi-step procedures that include the formation of the indole core, followed by the introduction of the phenylsulfonyl and iodine substituents. One common synthetic route involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and scalability.
Análisis De Reacciones Químicas
1-(Phenylsulfonyl)-2-iodo-4-azaindole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 2-position can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(Phenylsulfonyl)-2-iodo-4-azaindole has several scientific research applications:
Medicinal Chemistry: This compound is used as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound is used in biological research to study its effects on various cellular pathways and its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 1-(Phenylsulfonyl)-2-iodo-4-azaindole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can enhance the compound’s binding affinity to these targets, while the iodine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins and influence various cellular pathways.
Comparación Con Compuestos Similares
1-(Phenylsulfonyl)-2-iodo-4-azaindole can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)-2-bromo-4-azaindole: This compound has a bromine atom instead of iodine, which can affect its reactivity and binding properties.
1-(Phenylsulfonyl)-2-chloro-4-azaindole: The presence of a chlorine atom can lead to different chemical and biological properties compared to the iodine-substituted compound.
1-(Phenylsulfonyl)-2-fluoro-4-azaindole: The fluorine atom can significantly alter the compound’s electronic properties and its interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-13-9-11-12(7-4-8-15-11)16(13)19(17,18)10-5-2-1-3-6-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCZBNBLVCAJHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C3=C(C=C2I)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
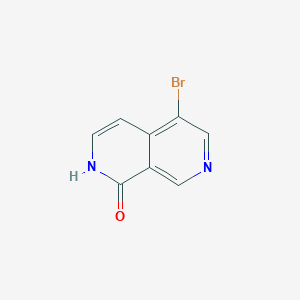
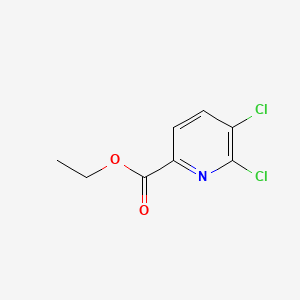

![Ethyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B573063.png)
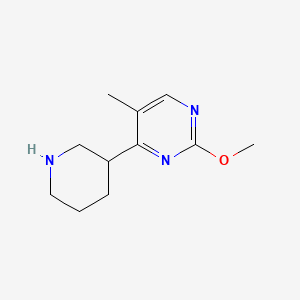
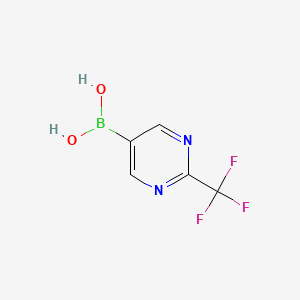
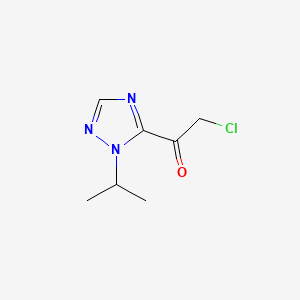



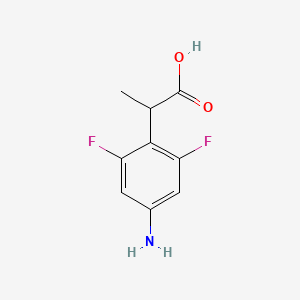

![1H-Pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B573077.png)

